1-Fluoro-4-methoxy-2-[(trifluoromethyl)sulfanyl]benzene
Description
Properties
IUPAC Name |
1-fluoro-4-methoxy-2-(trifluoromethylsulfanyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4OS/c1-13-5-2-3-6(9)7(4-5)14-8(10,11)12/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHUPQHJCYRSPKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)F)SC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process often requires specific reaction conditions, such as the presence of radical initiators and controlled temperatures.
Industrial production methods may involve more scalable approaches, such as continuous flow synthesis, which allows for better control over reaction parameters and yields.
Chemical Reactions Analysis
1-Fluoro-4-methoxy-2-[(trifluoromethyl)sulfanyl]benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the benzene ring is attacked by electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Substitution Reactions: The methoxy and fluorine groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include halogens, acids, and bases, depending on the desired transformation. Major products formed from these reactions vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-4-methoxy-2-[(trifluoromethyl)sulfanyl]benzene has several scientific research applications:
Biology: The compound’s unique chemical properties make it useful in studying biological systems and interactions at the molecular level.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications.
Mechanism of Action
The mechanism by which 1-Fluoro-4-methoxy-2-[(trifluoromethyl)sulfanyl]benzene exerts its effects involves interactions with molecular targets and pathways. The trifluoromethylsulfanyl group can influence the compound’s reactivity and interactions with other molecules, potentially affecting biological pathways and processes. Detailed studies on its mechanism of action are essential for understanding its full range of effects and applications.
Comparison with Similar Compounds
Substituent Variations: Trifluoromethylsulfanyl (-SCF₃) vs. Trifluoromethyl (-CF₃)
Compound A : 1-Fluoro-4-methoxy-2-(trifluoromethyl)benzene (CF₃ analog)
- Key Differences :
- The -CF₃ group is less bulky and less polarizable than -SCF₃, resulting in reduced steric hindrance and altered electronic effects.
- Reactivity: In compound A, the fluorine atom at position 1 is more susceptible to nucleophilic substitution due to the absence of the sulfur atom’s electron-withdrawing resonance effects .
- Applications : Used as an intermediate in the synthesis of 5-HT2A receptor agonists, highlighting its role in medicinal chemistry .
Compound B : 1-Fluoro-4-methoxy-2-[(trifluoromethyl)sulfanyl]benzene (-SCF₃ variant)
Sulfur-Containing Substituents: -SCF₃ vs. -SO₂Me vs. -SF₅
Compound C : 1-Fluoro-2-(methylsulfonyl)-4-(trifluoromethyl)benzene
- Key Features :
- Applications : Used in organic synthesis as a building block for sulfonamide derivatives .
Compound D : 1-Methoxy-4-(pentafluorosulfanyl)benzene (-SF₅ variant)
Positional Isomerism and Functional Group Additions
Compound E : 1-Methoxy-4-(2-((trifluoromethyl)sulfanyl)ethynyl)benzene
- Structure : Features an ethynyl (-C≡C-) bridge between the aromatic ring and -SCF₃.
- Properties :
Data Tables
Table 1: Structural and Physical Properties
Table 2: NMR Spectral Data Comparison
Research Implications
- Pharmaceuticals : The -SCF₃ group in Compound B enhances drug candidate stability, making it a promising scaffold for central nervous system (CNS) therapeutics .
- Materials Science: Ethynyl derivatives (e.g., Compound E) demonstrate utility in covalent functionalization of carbon nanotubes, indicating broader material science applications .
Biological Activity
1-Fluoro-4-methoxy-2-[(trifluoromethyl)sulfanyl]benzene, with the CAS number 2309467-91-0, is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound possesses a unique molecular structure characterized by a fluorine atom, a methoxy group, and a trifluoromethylthio group attached to a benzene ring. The molecular formula is with a molar mass of approximately 232.20 g/mol. The compound's physicochemical properties include:
| Property | Value |
|---|---|
| Density | 1.284 g/cm³ (predicted) |
| Boiling Point | 181.0 °C (predicted) |
| Flash Point | 67 °C |
| Refractive Index | 1.51 |
| Hazard Class | Flammable |
Anticancer Properties
Research indicates that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of trifluoromethylated benzene compounds have shown promising results in inhibiting various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
This compound has not been extensively studied in isolation; however, related compounds have demonstrated the following biological activities:
- Cell Proliferation Inhibition : Studies have shown that trifluoromethylated compounds can inhibit the proliferation of cancer cells such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values ranging from 0.71 µM to 4.2 µM for structurally similar derivatives .
- Mechanism of Action : These compounds often induce apoptosis via the mitochondrial pathway and can disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase .
Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties. Compounds containing fluorinated groups are known to interact with cyclooxygenase enzymes, which play a crucial role in inflammation pathways.
Case Studies
Recent studies highlight the biological relevance of similar fluorinated compounds:
- Study on Trifluoromethylated Anisoles :
- Mechanistic Insights :
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-fluoro-4-methoxy-2-[(trifluoromethyl)sulfanyl]benzene, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves sequential functionalization of a benzene ring. Key steps include:
- Fluorination : Electrophilic fluorination using agents like Selectfluor in polar aprotic solvents (e.g., DMF) at 60–80°C.
- Methoxy Introduction : Nucleophilic substitution with sodium methoxide under inert atmosphere, requiring anhydrous conditions to avoid hydrolysis.
- Trifluoromethylsulfanyl Addition : Radical-mediated thiolation using (trifluoromethyl)sulfanyl chloride and a radical initiator (e.g., AIBN) in dichloromethane at reflux .
- Optimization : Yields improve with strict moisture control, stoichiometric excess of trifluoromethylsulfanyl reagent (1.5–2.0 eq.), and purification via column chromatography (hexane:EtOAc gradient).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : NMR is critical for distinguishing fluorine environments (δ ~ -60 ppm for CFS, -110 ppm for aromatic F). NMR identifies methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (meta/para coupling patterns).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H] and fragmentation patterns.
- X-ray Crystallography : Single-crystal diffraction resolves substituent geometry, though challenges arise from weak scattering of fluorine atoms .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods due to potential release of volatile sulfur-containing byproducts.
- Waste Disposal : Halogenated waste containers for fluorinated residues; neutralize acidic byproducts before disposal .
Advanced Research Questions
Q. How do the electronic effects of the trifluoromethylsulfanyl and methoxy groups influence electrophilic substitution reactions?
- Methodological Answer :
- Computational Analysis : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) reveal the CFS group is strongly electron-withdrawing (-I effect), directing electrophiles to the para position relative to the methoxy group.
- Experimental Validation : Nitration with HNO/HSO yields 5-nitro derivatives, confirmed by NMR coupling constants and X-ray data .
Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?
- Methodological Answer :
- Challenges : Low electron density at fluorine atoms and disorder in the CFS group due to rotational flexibility.
- SHELX Workflow : Use SHELXD for phase solution with high-resolution data (d < 0.8 Å). Refine anisotropic displacement parameters for fluorine atoms in SHELXL , applying restraints to CFS group geometry. R values <5% are achievable with TWIN/BASF corrections for twinned crystals .
Q. How can researchers resolve contradictions in reported reactivity data (e.g., unexpected regioselectivity in cross-coupling reactions)?
- Methodological Answer :
- Variable Screening : Systematically test solvents (e.g., THF vs. DMSO), temperatures (0°C vs. 80°C), and catalysts (Pd(PPh) vs. XPhos Pd G3).
- Mechanistic Probes : Use deuterium labeling or in-situ IR to track intermediates. For example, Sonogashira coupling may stall due to methoxy group coordination to palladium; switching to SPhos ligand improves turnover .
Q. What strategies are effective for studying the compound’s potential antimicrobial activity?
- Methodological Answer :
- In-Vitro Assays : Minimum Inhibitory Concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Structure-Activity Relationship (SAR) : Compare analogues with varied substituents (e.g., replacing CFS with SCH). Molecular docking (AutoDock Vina) predicts binding to bacterial enzyme active sites, such as dihydrofolate reductase .
Q. How does the compound’s thermal stability impact its application in materials science?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Decomposition onset >200°C, attributed to the strong C-F and C-S bonds.
- Differential Scanning Calorimetry (DSC) : Glass transition (T) near 85°C, suitable for polymer composites. UV-Vis spectroscopy shows λ at 270 nm (π→π* transitions), relevant for optoelectronic materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
